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Introduction

Glycoprotein 130 (gp130), also known as IL6ST, is a ubiquitously expressed transmembrane
protein that serves as the common signal transducing receptor subunit for the interleukin-6 (IL-
6) family of cytokines.[1] This family includes IL-6, IL-11, leukemia inhibitory factor (LIF),
oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CT-1).[2] Upon
cytokine binding, gp130 dimerizes and activates intracellular signaling cascades, primarily the
Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the Ras/mitogen-
activated protein kinase (MAPK) pathways.[3][4] These pathways are crucial for a wide array of
biological processes, including inflammation, hematopoiesis, immune response, cardiac
development, and cell survival.[2][4]

Due to the pleiotropic roles of gp130-mediated signaling, generating knockout mouse models is
a critical strategy for dissecting its function in health and disease. However, it is important to
note that a complete systemic knockout of gp130 is embryonically lethal.[1][5] Homozygous
null embryos exhibit severe defects, including ventricular myocardial hypoplasia and impaired
hematopoiesis, leading to death between day 12.5 postcoitum and term.[5][6]

Therefore, to study the function of gp130 in adult tissues, a conditional knockout approach
using the Cre-loxP system is the standard and necessary method.[7][8] This involves creating a
mouse line with loxP sites flanking a critical exon of the 1l6st gene (a "floxed" allele). These
gp130 flox/flox mice can then be crossed with various Cre-driver lines to induce tissue-specific
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or temporally-controlled deletion of gp130. This application note provides a detailed overview
and protocols for the generation of such a conditional gp130 knockout mouse model.

Gp130 Signaling Pathway

The binding of an IL-6 family cytokine to its specific receptor (e.g., IL-6R) induces the formation
of a receptor complex that includes two gp130 subunits. This dimerization brings the
associated Janus kinases (JAKS) into close proximity, leading to their autophosphorylation and
activation. Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail
of gp130.[8] These phosphorylated sites serve as docking stations for downstream signaling
molecules, primarily STAT proteins (STAT1 and STAT3) and the tyrosine phosphatase SHP2,
which in turn activates the Ras-MAPK cascade.[3][8]
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Caption: The gp130 signaling cascade.

Experimental Workflow for Generating Conditional
Knockout Mice

The generation of a conditional gp130 knockout mouse follows a multi-stage process that
begins with the design of a targeting vector and concludes with the breeding of tissue-specific
knockout animals. The entire process relies on homologous recombination in embryonic stem
(ES) cells, creation of chimeric mice, and a strategic breeding program.
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Caption: Workflow for creating conditional gp130 knockout mice.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b1675262?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Quantitative Data Summary

The phenotype of gp130 deficient mice varies dramatically between a systemic (global)
knockout and a conditional, post-natal, or tissue-specific knockout.
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Model Type

Genotype

Key
Phenotypes

Survival

Reference

Global Knockout

gp130 -/-

Hypoplastic
ventricular
myocardium,
reduced
hematopoietic
progenitor cells
in fetal liver,
placental

defects.

Embryonically
lethal (dies
between E12.5
and birth).

[5]16]

Inducible Global
KO (Post-natal)

Mx-cre;gp130
flox/flox

Reduced body
weight,
neurological
defects, cardiac
defects, reduced
thrombocyte
counts, immune
defects, liver
abnormalities,
lung

emphysema.

Reduced lifespan
(50% mortality by

5 months).

[71°]

Hepatocyte-
Specific KO

Alb-cre;gp130
flox/flox

Impaired acute
phase response
(no increased
synthesis of
Acute Phase
Proteins after
LPS injection).
Reduced aortic
atherosclerosis
on an apoE -/-

background.

Viable.

[71(8]

CD4+ T Cell-
Specific KO

CD4-cre;gpl130
flox/flox

Ameliorated

phenotype of

Viable.

[10]
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hypoxia-induced
pulmonary
hypertension;
reduced right
ventricular
systolic pressure;
suppressed
STAT3
phosphorylation
in CD4+ T cells.

Experimental Protocols
Protocol 1: Construction of the gp130 Targeting Vector

This protocol outlines the creation of a targeting vector designed to insert loxP sites around a
critical exon of the 1l6st (gp130) gene via homologous recombination. Exon 16, which encodes
the transmembrane domain, is a common target for inactivation.[8]

Materials:

» Bacterial Artificial Chromosome (BAC) containing the mouse ll6st gene.
o High-fidelity DNA polymerase for PCR.

e Restriction enzymes.

» DNA ligase.

o Plasmid backbone (e.g., pBluescript).

» loxP-flanked selection cassette (e.g., PGK-Neo-pA).

Method:

 |solate Homology Arms: Using PCR, amplify a ~3-5 kb 5" homology arm and a ~3-5 kb 3'
homology arm from the BAC clone. The 5" arm should end just before exon 16, and the 3'
arm should start just after exon 16.
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e Clone Arms into Vector: Sequentially clone the 5" and 3' homology arms into a plasmid
backbone using appropriate restriction sites.

 Insert loxP Sites and Selection Cassette:
o Synthesize and insert a single loxP site between the 5' arm and the start of exon 16.

o Clone the loxP-flanked neomycin resistance cassette (PGK-Neo) immediately downstream
of exon 16 but upstream of the 3' homology arm.

» Vector Verification: Thoroughly sequence the entire constructed vector to ensure the integrity
of the homology arms, loxP sites, and the selection cassette.

 Linearization: Before electroporation, linearize the targeting vector with a restriction enzyme
that cuts uniquely in the plasmid backbone, outside of the targeting cassette.

Protocol 2: ES Cell Culture and Targeting

This protocol details the process of introducing the targeting vector into mouse embryonic stem
(ES) cells and selecting for correctly targeted clones.[11][12]

Materials:

» Verified gp130 targeting vector.

e Mouse ES cells (e.g., from 129/Sv strain).

e ES cell culture medium (DMEM, 15% FBS, LIF, 2-mercaptoethanol).

¢ Mitomycin-C treated mouse embryonic fibroblasts (MEFs) for feeder layer.
o Electroporator.

e G418 (Neomycin analog) for selection.

e Freezing medium (10% DMSO).

* PCR and Southern blot reagents.
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Method:

o ES Cell Culture: Culture ES cells on a feeder layer of MEFs. Ensure cells are healthy and
undifferentiated.

e Electroporation:
o Harvest and trypsinize ES cells to create a single-cell suspension.

o Resuspend approximately 1 x 107 cells in PBS with 20-25 g of the linearized targeting
vector.

o Transfer to an electroporation cuvette and apply a single pulse (e.g., 240 V, 500 uF).
e Selection:
o Plate the electroporated cells onto G418-resistant MEF feeder plates.

o After 24-48 hours, add G418 to the culture medium to select for cells that have integrated

the vector.

o Continue selection for 7-10 days, changing the medium daily, until resistant colonies are
visible.

e Clone Picking and Expansion:
o Individually pick well-isolated, G418-resistant colonies.

o Transfer each colony into a 96-well plate and expand. Create duplicate plates: one for
cryopreservation and one for DNA analysis.

e Screening for Homologous Recombination:

o PCR Screening: Prepare genomic DNA from each expanded clone. Use PCR with one
primer outside the targeting vector's homology arm and one primer within the selection
cassette to identify potential homologous recombination events.
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o Southern Blot Confirmation: Confirm positive clones identified by PCR using Southern blot
analysis. Digest genomic DNA with a suitable restriction enzyme and use a probe external
to the targeting construct to verify the correct integration event and rule out random
integrations.

Protocol 3: Chimera Generation and Germline
Transmission

This protocol describes the injection of correctly targeted ES cells into blastocysts to create
chimeric mice.[13][14]

Materials:

Verified homologous recombinant ES cell clones.

C57BL/6 mouse blastocysts (3.5 days postcoitum).

Pseudopregnant recipient female mice (2.5 days postcoitum).

Microinjection and micromanipulation station.

M2 handling medium.
Method:

o ES Cell Preparation: Thaw and culture the confirmed ES cell clone. Prepare a single-cell
suspension just before injection.

» Blastocyst Injection:

[¢]

Place C57BL/6 blastocysts in a drop of M2 medium under oil on a depression slide.

o

Using a holding pipette, secure a single blastocyst.

o

Load 10-15 ES cells into an injection pipette.

[¢]

Carefully pierce the trophectoderm and inject the ES cells into the blastocoel cavity.
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e Embryo Transfer:

o Transfer 10-15 injected blastocysts into the uterine horns of a pseudopregnant recipient
female.

 Birth and Identification of Chimeras:
o Pups are typically born 17 days after transfer.

o Chimeras are identified by coat color. If using 129/Sv-derived ES cells (agouti coat) and
C57BL/6 blastocysts (black coat), chimeras will have a mixed agouti and black coat. The
degree of chimerism is estimated by the percentage of agouti fur.

o Breeding for Germline Transmission:

o At 6-7 weeks of age, mate high-percentage male chimeras with wild-type C57BL/6
females.

o Genotype the agouti-coated offspring by PCR to confirm the presence of the floxed gp130
allele. A positive result indicates successful germline transmission.

Protocol 4: Generation of Conditional Knockout Mice

Method:

o Establish gp130 flox/flox Line: Intercross the heterozygous gp130 flox/+ mice obtained from
the germline transmission step to generate homozygous gp130 flox/flox mice. These mice
should be phenotypically normal.[7]

o Generate Tissue-Specific Knockout: Cross the gp130 flox/flox mice with a desired Cre-driver
line (e.g., Alb-cre for hepatocytes, CD4-cre for T-cells).[8][10]

e Analysis: The resulting offspring heterozygous for Cre and homozygous for the floxed allele
(Crel+; gp130 flox/flox) will have gp130 deleted in the specific cell population where the Cre
recombinase is expressed. These animals are the experimental cohort for phenotypic
analysis. Appropriate littermate controls (+/+; gp130 flox/flox) must be used for all
experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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